

Application Note: Pimprinine Synthesis from Indole

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Compound of Interest

Compound Name: Pimprinine

Cat. No.: B1677892

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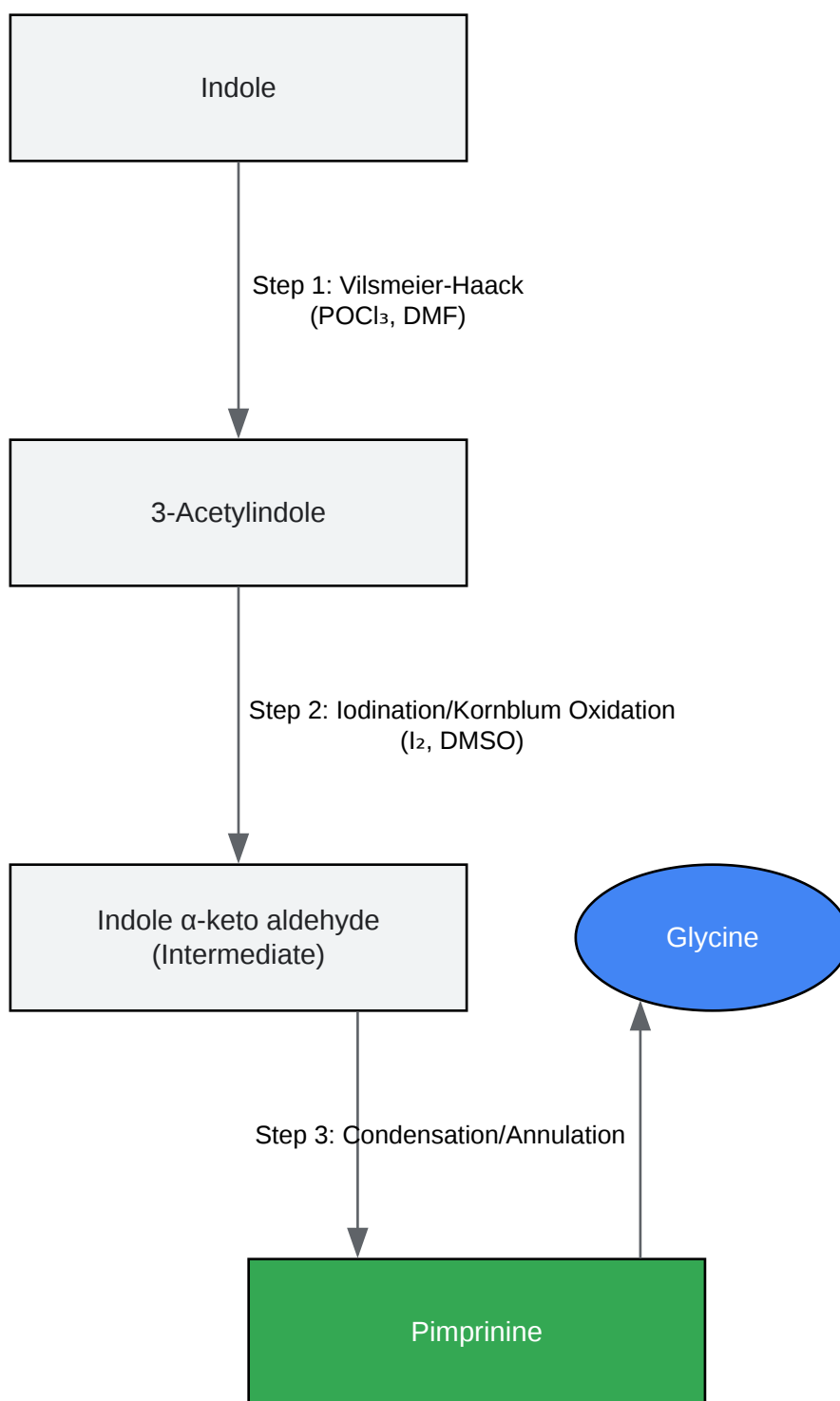
Audience: Researchers, scientists, and drug development professionals.

Introduction

Pimprinine is a naturally occurring indole alkaloid, first isolated from *Streptomyces pimprina*. It belongs to the 5-(3'-indolyl)oxazole family of compounds, which are known for a wide range of biological activities. **Pimprinine** and its derivatives have demonstrated significant potential as antifungal, antiviral, and monoamine oxidase (MAO) inhibitors, making them attractive scaffolds for drug discovery and development.[1][2][3] This document provides a detailed protocol for the chemical synthesis of **pimprinine** starting from readily available indole, based on established methodologies.[4] The synthesis involves a three-step sequence: acylation of indole, an iodination/Kornblum oxidation to form a key intermediate, and a final condensation and annulation with glycine to construct the oxazole ring.

Overall Synthesis Workflow

The synthesis of **pimprinine** from indole is accomplished via a three-step process. The workflow begins with the Vilsmeier-Haack acylation of indole to produce 3-acetylindole. This intermediate is then converted to an indole α -keto aldehyde through an iodination/Kornblum oxidation sequence. Finally, a condensation reaction with glycine followed by cyclization yields the target molecule, **pimprinine**.



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Caption: Chemical synthesis pathway from indole to **pimprinine**.

Experimental Protocols

This section details the step-by-step methodology for the synthesis of **pimprinine**.

Step 1: Synthesis of 3-Acetylindole

- **Reagents & Setup:** Prepare a solution of N,N-dimethylformamide (DMF, 5.0 eq) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
- **Vilsmeier Reagent Formation:** Slowly add phosphorus oxychloride (POCl_3 , 2.0 eq) to the DMF at 0°C . Stir the mixture for 30 minutes to form the Vilsmeier reagent.
- **Reaction:** Add a solution of indole (1.0 eq) in DMF to the Vilsmeier reagent at 0°C . Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).
- **Workup:** Pour the reaction mixture into a beaker of crushed ice and aqueous sodium hydroxide (NaOH) solution. Stir until the intermediate hydrolyzes and a precipitate forms.
- **Purification:** Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude 3-acetylindole can be purified by recrystallization from ethanol to yield a white or pale yellow solid.

Step 2: Synthesis of Indole α -keto aldehyde (Intermediate)

- **Reagents & Setup:** In a flask protected from light, dissolve 3-acetylindole (1.0 eq) in dimethyl sulfoxide (DMSO).
- **Reaction:** Add iodine (I_2 , 2.0 eq) to the solution in portions. Heat the reaction mixture to 80°C and stir for 4-6 hours. The reaction progress can be monitored by TLC. This step involves an iodination followed by a Kornblum oxidation to generate the α -keto aldehyde, which is used directly in the next step.^[4]
- **Quenching:** After completion, cool the mixture to room temperature and quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).

Step 3: Synthesis of **Pimprinine** (5-(1H-indol-3-yl)oxazole)

- **Reagents & Setup:** To the crude indole α -keto aldehyde mixture from Step 2, add glycine (2.0 eq) and ammonium acetate ($\text{CH}_3\text{COONH}_4$, 3.0 eq).
- **Condensation & Annulation:** Heat the resulting mixture to 100-110°C and stir for 3-5 hours. This one-pot reaction sequence involves condensation, decarboxylation, annulation, and oxidation to form the oxazole ring.^[4]
- **Workup:** After cooling, pour the reaction mixture into ice water. A solid precipitate will form.
- **Purification:** Filter the crude product and wash it with water. Purify the solid by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to obtain pure **pimprinine**.

Data Presentation

The following tables summarize the reaction conditions and key characterization data for **pimprinine**.

Table 1: Summary of Reaction Conditions and Yields

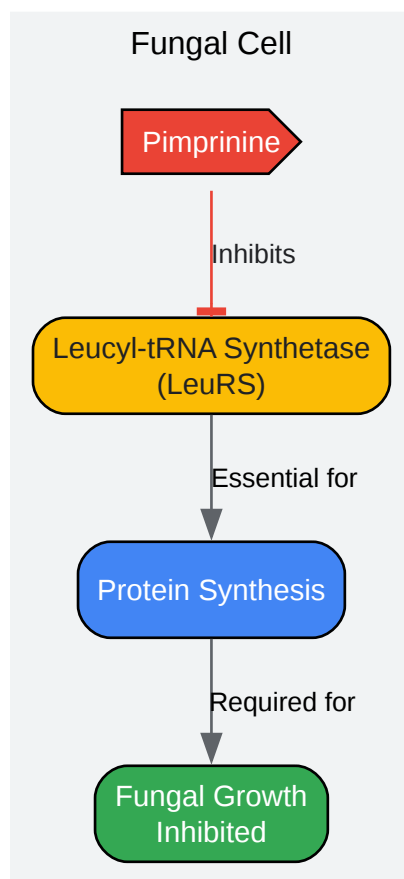
Step	Reaction	Key Reagents	Solvent	Temperature (°C)	Time (h)	Typical Yield (%)
1	Vilsmeier-Haack Acylation	POCl_3 , DMF	DMF	0 to RT	2 - 4	85 - 95
2	Iodination/Kornblum Oxidation	I_2	DMSO	80	4 - 6	(Used in situ)
3	Oxazole Annulation	Glycine, $\text{CH}_3\text{COONH}_4$	DMSO	100 - 110	3 - 5	60 - 75

Table 2: Characterization Data for **Pimprinine**

Property	Data
Molecular Formula	C ₁₁ H ₈ N ₂ O
Molecular Weight	184.19 g/mol
Appearance	Pale yellow solid
¹ H NMR (Example)	Chemical shifts (δ) for indole and oxazole protons.
HRMS (ESI) (Example)	m/z calculated for [M+H] ⁺ , found value.[3][5]

Biological Activity and Proposed Mechanism of Action

Pimprinine and its analogs are known to exhibit a broad spectrum of biological activities, with antifungal properties being particularly notable.[1][5][6] Studies suggest that the antifungal mode of action may involve the inhibition of essential enzymes in pathogenic fungi. Molecular docking studies have proposed that **pimprinine** derivatives can bind to leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis.[2] By inhibiting LeuRS, **pimprinine** disrupts the attachment of leucine to its corresponding tRNA, thereby halting protein synthesis and inhibiting fungal growth.



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Caption: Proposed mechanism of antifungal action for **pimprinine**.

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